molecular formula C9H14ClNO2 B6170322 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2649060-95-5

8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6170322
CAS No.: 2649060-95-5
M. Wt: 203.66 g/mol
InChI Key: OSXVPYHNBGKSJN-UHFFFAOYSA-N
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Description

8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride, a mixture of diastereomers, is a versatile chemical compound with unique structural properties. This compound is utilized in diverse scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of linear precursors followed by functional group modifications. Reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired cyclization and functionalization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used. Reaction conditions vary depending on the specific reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed:

Scientific Research Applications

. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology, it is used as a tool to study biological processes and interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is utilized in catalysis and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

This compound is compared with other similar compounds to highlight its uniqueness. Similar compounds include other tricyclic amines and carboxylic acids, each with distinct structural features and applications. The comparison emphasizes the unique properties and potential advantages of 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride in various applications.

Properties

CAS No.

2649060-95-5

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

8-aminotricyclo[3.2.1.02,7]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c10-7-4-1-2-5-6(3-4)9(5,7)8(11)12;/h4-7H,1-3,10H2,(H,11,12);1H

InChI Key

OSXVPYHNBGKSJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2(C(C1C3)N)C(=O)O.Cl

Purity

95

Origin of Product

United States

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